benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine is a compound that features a benzyl group attached to a pyrazole ring, which is further substituted with a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring . The difluoromethyl group can be introduced via difluoromethylation reactions using reagents such as ClCF2H or difluorocarbene precursors . The final step involves the alkylation of the pyrazole with benzylamine under basic conditions .
Industrial Production Methods
Industrial production of benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and difluoromethylation steps to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized pyrazole derivatives, reduced amines, and substituted benzylamine derivatives .
Scientific Research Applications
Benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit succinate dehydrogenase, an enzyme crucial for the fungal respiratory chain . The difluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
- Benzyl{[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine
- Benzyl{[1-(fluoromethyl)-1H-pyrazol-5-yl]methyl}amine
- Benzyl{[1-(methyl)-1H-pyrazol-5-yl]methyl}amine
Uniqueness
Benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets compared to its mono- or trifluoromethyl counterparts .
Properties
Molecular Formula |
C12H14ClF2N3 |
---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H13F2N3.ClH/c13-12(14)17-11(6-7-16-17)9-15-8-10-4-2-1-3-5-10;/h1-7,12,15H,8-9H2;1H |
InChI Key |
NODJKUGUBOAXKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=NN2C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.